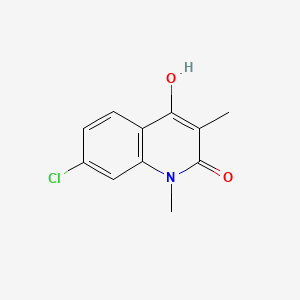
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is a chemical compound belonging to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material: The synthesis often begins with a substituted aniline or a related aromatic compound.
Cyclization: The key step involves cyclization to form the quinolinone core structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide.
Methylation: Methyl groups at the 1st and 3rd positions can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce various functionalized quinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without substitutions.
7-Chloro-2(1H)-Quinolinone: Lacks the hydroxyl and methyl groups.
4-Hydroxy-2(1H)-Quinolinone: Lacks the chlorine and methyl groups.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine, hydroxyl, and methyl groups can enhance its interactions with molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
53207-42-4 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-10(14)8-4-3-7(12)5-9(8)13(2)11(6)15/h3-5,14H,1-2H3 |
InChI Key |
DLTYPIRNMDYYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)Cl)N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















